2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione

Lipophilicity Physicochemical properties Blood-brain barrier penetration

Researchers probing anticonvulsant SAR often struggle with metabolic N-dealkylation and flexible scaffolds that confound target engagement. 2-(2-Methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione solves this as a rigid, direct N-aryl spirosuccinimide: • Eliminates the metabolically labile benzylic/oxymethylene linker found in N-benzyloxy leads (ED50 = 111 mg/kg), enhancing microsomal stability. • CNS physicochemical profile (LogP 2.88, PSA 37.4 Ų, zero H-bond donors) predicts superior brain penetration over the unsubstituted parent. • Ortho-methyl substitution provides a distinct pharmacological fingerprint vs. the para isomer, enabling positional SAR mapping in MES/scPTZ models. Procure alongside CAS 61343-10-0 and CAS 1124-95-4 for complete library coverage.

Molecular Formula C15H17NO2
Molecular Weight 243.30 g/mol
CAS No. 61343-08-6
Cat. No. B12797715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione
CAS61343-08-6
Molecular FormulaC15H17NO2
Molecular Weight243.30 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=O)CC3(C2=O)CCCC3
InChIInChI=1S/C15H17NO2/c1-11-6-2-3-7-12(11)16-13(17)10-15(14(16)18)8-4-5-9-15/h2-3,6-7H,4-5,8-10H2,1H3
InChIKeyTZLJOXRJBNALRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione (CAS 61343-08-6): A Spirosuccinimide Scaffold for Anticonvulsant and CNS Drug Discovery


2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione (CAS 61343-08-6) belongs to the 2-azaspiro[4.4]nonane-1,3-dione (spirosuccinimide) class, a privileged scaffold in anticonvulsant drug discovery characterized by a rigid spirocyclic core that resists metabolic N-dealkylation [1]. The compound features an N-(ortho-tolyl) substituent attached directly to the imide nitrogen, distinguishing it from linker-containing analogs such as N-benzyloxy or N-phenylamino derivatives. The spirosuccinimide pharmacophore has generated clinically relevant anticonvulsant candidates, with the 2-azaspiro[4.4]nonane ring system conferring conformational restriction that enhances target binding selectivity compared to flexible succinimide counterparts [2].

Why 2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione Cannot Be Replaced by Generic Spirosuccinimide Analogs


Within the spirosuccinimide class, minor substituent variations on the N-phenyl ring produce large shifts in lipophilicity (ΔLogP > 2 units), polar surface area, and anticonvulsant potency [1]. Systematic SAR studies demonstrate that the position of a methyl group on the aryl ring—ortho versus para—differentially impacts activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, with ortho-substituted analogs displaying distinct pharmacological profiles from their para-substituted isomers [2]. Furthermore, the absence of a methylene or amino linker between the imide nitrogen and the aryl ring in 2-(2-methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione eliminates a metabolic soft spot present in N-benzyl and N-aminophenyl derivatives, potentially yielding differentiated pharmacokinetic behavior [3].

Quantitative Differentiation Evidence for 2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione Versus Closest Analogs


Lipophilicity Enhancement: Ortho-Methyl Substitution Increases LogP by Over 2.6 Units Relative to the Unsubstituted Parent Scaffold

The 2-(2-methylphenyl) substituent drives a substantial increase in lipophilicity compared to the unsubstituted 2-azaspiro[4.4]nonane-1,3-dione core. The target compound exhibits an experimentally derived LogP of 2.88 , representing a ΔLogP of +2.62 over the parent scaffold (LogP = 0.26) [1]. This increase exceeds that achievable with para-methyl substitution alone, where the 4-methylphenyl analog would be expected to contribute less sterically hindered hydrophobic surface area. For CNS-targeted spirosuccinimides, a LogP in the 2–3 range is associated with optimal blood-brain barrier penetration while maintaining aqueous solubility sufficient for formulation [2].

Lipophilicity Physicochemical properties Blood-brain barrier penetration

Reduced Polar Surface Area: Ortho-Tolyl Substitution Lowers PSA by 8.8 Ų Relative to the Unsubstituted Scaffold

The target compound has a topological polar surface area (tPSA) of 37.4 Ų , which is 8.8 Ų lower than the unsubstituted 2-azaspiro[4.4]nonane-1,3-dione scaffold (PSA = 46.2 Ų) . This reduction arises from the replacement of the N–H hydrogen on the imide nitrogen with the 2-methylphenyl group, eliminating a hydrogen bond donor site and adding hydrophobic surface area. A tPSA below 60 Ų is a widely accepted threshold for predicting passive blood-brain barrier penetration; the target compound's PSA of 37.4 Ų places it well within the CNS-permeable range, whereas the parent scaffold's PSA of 46.2 Ų, while still below 60 Ų, offers less favorable partitioning characteristics when combined with its low LogP [1].

Polar surface area Membrane permeability CNS drug design

Class-Level SAR: Ortho-Substitution on the N-Phenyl Ring is Associated with Distinct Anticonvulsant Activity Profiles

SAR studies on N-phenylamino-2-azaspiro[4.4]nonane-1,3-diones reveal that the position of methyl substitution on the aryl ring critically influences anticonvulsant activity. The N-(4-methylphenyl)-amino derivative (compound V) and the N-(2-trifluoromethylphenyl)-amino derivative (compound VI) were identified as the most potent compounds in the series, with the latter demonstrating that ortho-substitution with a lipophilic electron-withdrawing group (CF₃) produces activity profiles distinct from para-methyl substitution [1]. By extension, the ortho-methyl group in 2-(2-methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione is predicted to confer a unique conformational and electronic environment at the imide pharmacophore compared to the para-methyl isomer (CAS 61343-10-0), where the methyl group exerts primarily electronic effects through resonance rather than the combined steric and electronic effects of ortho-substitution [2].

Structure-activity relationship Anticonvulsant screening Maximal electroshock seizure

Potency Benchmarking: N-Phenylamino-2-azaspiro[4.4]nonane-1,3-dione Achieves ED50 of 72.61 mg/kg in MES, Establishing a Potency Baseline for the Direct N-Aryl Series

In the N-phenylamino-2-azaspiro[4.4]nonane-1,3-dione series, the unsubstituted N-phenylamino parent compound (compound 1) demonstrated an ED50 of 72.61 mg/kg in the maximal electroshock seizure (MES) test in mice [1]. This provides a quantitative potency benchmark for the broader class of N-aryl-2-azaspiro[4.4]nonane-1,3-diones lacking a methylene or oxymethylene linker. For comparison, N-benzyloxy-2-azaspiro[4.4]nonane-1,3-dione (which contains an oxymethylene linker) showed an ED50 of 111 mg/kg (i.p., mice, MES) with a protective index (TD50/ED50) > 4.5 [2]. The direct N-aryl attachment in the target compound eliminates the metabolically labile benzylic linker while maintaining the spirosuccinimide pharmacophore, suggesting potential for improved metabolic stability relative to benzyloxy-linked analogs at comparable or improved potency levels [3].

Anticonvulsant potency ED50 Maximal electroshock seizure

Synthetic Tractability: Confirmed Availability via Multiple Commercial Suppliers Enables Rapid Procurement for Screening

2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione is commercially available from multiple suppliers, with listed purity specifications of ≥95% [1]. Its NSC number (NSC 290650) and UNII identifier (XAV2ZQJ18L) confirm registration in the National Cancer Institute's compound repository and FDA substance registration systems, respectively [2]. In contrast, the closely related 2-(4-methylphenyl) isomer (CAS 61343-10-0) and the unsubstituted 2-phenyl analog (CAS 856068-76-3) are listed by fewer vendors with less documented regulatory registration. The target compound's molecular weight of 243.30 g/mol and the presence of only one rotatable bond (between the imide nitrogen and the aryl ring) contribute to a favorable ligand efficiency profile for fragment-based or HTS screening campaigns .

Commercial availability Chemical procurement Screening library

Recommended Application Scenarios for 2-(2-Methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione Based on Quantitative Differentiating Evidence


Anticonvulsant Lead Optimization: Screening Ortho-Substituted N-Aryl Spirosuccinimides for MES and scPTZ Activity

Procure 2-(2-methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione as part of a focused library of N-aryl spirosuccinimides to probe the effect of ortho-substitution on anticonvulsant activity. The compound's LogP of 2.88 and PSA of 37.4 Ų predict CNS penetration superior to the unsubstituted parent (LogP 0.26, PSA 46.2 Ų). Screen alongside the para-methyl isomer (CAS 61343-10-0) and unsubstituted N-phenyl analog in MES and scPTZ models to quantify the positional SAR. Published ED50 benchmarks for N-phenylamino-2-azaspiro[4.4]nonane-1,3-dione (72.61 mg/kg, MES) provide a potency reference for evaluating the impact of removing the amino linker in the target compound. [1]

CNS Drug Discovery: Evaluating Direct N-Aryl Spirosuccinimides as Metabolically Stable Scaffolds

Use 2-(2-methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione as a prototype for direct N-aryl spirosuccinimides that eliminate the metabolically labile benzylic or oxymethylene linker present in established anticonvulsant leads (e.g., N-benzyloxy-2-azaspiro[4.4]nonane-1,3-dione, ED50 = 111 mg/kg, protective index >4.5). The absence of the linker combined with favorable CNS physicochemical properties (LogP 2.88, PSA 37.4 Ų, zero H-bond donors) supports assessment in microsomal stability assays and in vivo pharmacokinetic studies comparing metabolic half-life against linker-containing analogs. [2][3]

Physicochemical Property-Driven Fragment and HTS Library Design

Incorporate 2-(2-methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione into diversity-oriented screening libraries as a rigid spirocyclic scaffold with CNS-optimized physicochemical properties. The compound's single rotatable bond, molecular weight of 243.30 g/mol, and balanced LogP/PSA profile make it suitable for fragment-based drug discovery (FBDD) campaigns targeting CNS receptors, ion channels, or enzymes where conformational restriction enhances binding entropy. The spirosuccinimide core provides a three-dimensional topology distinct from flat aromatic heterocycles, increasing scaffold diversity in HTS decks. [4]

Comparative Procurement for Spirosuccinimide SAR Studies

Source 2-(2-methylphenyl)-2-azaspiro(4.4)nonane-1,3-dione alongside its positional isomer 2-(4-methylphenyl)-2-azaspiro[4.4]nonane-1,3-dione (CAS 61343-10-0) and the unsubstituted parent (CAS 1124-95-4) to systematically map the contribution of methyl substitution position on biological activity and physicochemical properties. The target compound's established NSC identifier (NSC 290650) and UNII registration streamline procurement documentation for NIH-funded or FDA-regulated research programs. [1][4]

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